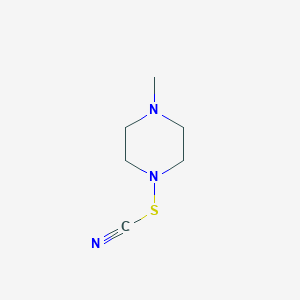

1-Methyl-4-(thiocyanato)piperazine

Description

Properties

CAS No. |

54147-49-8 |

|---|---|

Molecular Formula |

C6H11N3S |

Molecular Weight |

157.24 g/mol |

IUPAC Name |

(4-methylpiperazin-1-yl) thiocyanate |

InChI |

InChI=1S/C6H11N3S/c1-8-2-4-9(5-3-8)10-6-7/h2-5H2,1H3 |

InChI Key |

YOHBXMJPBJLDNY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)SC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Methyl 4 Thiocyanato Piperazine

Reactions Involving the Thiocyanate (B1210189) Functional Group

The thiocyanate group (-S-C≡N) is a pseudohalide that exhibits a rich and varied chemistry. Its ambidentate nature, with nucleophilic character at the sulfur and nitrogen atoms and an electrophilic carbon atom, allows for a diverse range of transformations.

Nucleophilic Additions and Substitutions at the Thiocyanate Carbon

The carbon atom of the thiocyanate group is electrophilic and susceptible to attack by nucleophiles. These reactions can lead to the displacement of the cyanide group or addition across the carbon-nitrogen triple bond.

Organic thiocyanates can undergo hydrolysis to form thiocarbamates, a reaction known as the Riemschneider thiocarbamate synthesis. wikipedia.org While specific studies on 1-methyl-4-(thiocyanato)piperazine are not prevalent, the general mechanism involves the attack of water or hydroxide (B78521) on the thiocyanate carbon.

A notable reaction of organic thiocyanates is their interaction with organometallic reagents, such as Grignard reagents. The reaction of Grignard reagents with thiocyanates can lead to the formation of sulfides, representing a thiol-free method for their synthesis. acs.orgorganic-chemistry.org For instance, the reaction of a Grignard reagent (R'-MgX) with an organic thiocyanate (R-SCN) would yield a sulfide (B99878) (R-S-R'). In the context of this compound, this would provide a pathway to introduce a variety of alkyl or aryl substituents at the sulfur atom.

Furthermore, nucleophilic substitution reactions with amines on alkyl halides are a well-established method for forming new carbon-nitrogen bonds. youtube.comlibretexts.org While direct nucleophilic attack of an amine on the thiocyanate carbon of this compound is not extensively documented, the general principles of nucleophilic substitution at an aliphatic trigonal carbon suggest that strong nucleophiles could potentially displace the cyanide group. youtube.com

| Nucleophile | Product Type | General Reaction Conditions |

| Water/Hydroxide | Thiocarbamate | Hydrolysis |

| Grignard Reagents (R'-MgX) | Sulfide (Piperazine-S-R') | Anhydrous ether or THF |

| Amines (R'₂NH) | Substituted Thio-urea derivative (potential) | Varies, may require activation |

Table 1: Potential Nucleophilic Reactions at the Thiocyanate Carbon

Cycloaddition Reactions Involving the Thiocyanate Moiety

For instance, [3+2] cycloaddition reactions of cycloimmonium ylides with various dipolarophiles are known to produce pyridazine (B1198779) derivatives. nih.gov The thiocyanate group, with its π-system, could potentially act as a dipolarophile in such reactions. However, the reactivity would be influenced by the electronic properties of the piperazine (B1678402) ring.

The Diels-Alder reaction, a [4+2] cycloaddition, is another important transformation in organic synthesis. rsc.org While thiophene, a sulfur-containing heterocycle, is generally a poor diene due to its aromaticity, its reactivity can be enhanced. cdnsciencepub.com It is conceivable that under specific conditions, the C≡N bond of the thiocyanate could act as a dienophile, reacting with a suitable diene to form a six-membered heterocyclic ring.

Redox Chemistry of the Thiocyanate Group

The sulfur atom in the thiocyanate group can exist in various oxidation states, making redox reactions a key aspect of its chemistry.

Reduction: Organic thiocyanates can be reduced to the corresponding thiols. google.com Various reducing agents can be employed for this transformation. For example, zinc dust in acetic acid is a versatile reagent for the reduction of various functional groups. researchgate.net The reduction of an organic thiocyanate (R-SCN) with zinc would yield the corresponding thiol (R-SH). In the case of this compound, this would lead to the formation of 1-methylpiperazine-4-thiol. Another powerful reducing system is the use of an alkali metal, such as sodium, in liquid ammonia. google.com

Oxidation: The thiocyanate group can be oxidized under controlled conditions. For example, oxidation of quinoline-substituted thiocyanates with meta-chloroperoxybenzoic acid (mCPBA) can afford the corresponding sulfinyl cyanides. nih.gov The redox potential of the thiocyanate/dithiocyanogen radical couple ((SCN)₂⁻/2SCN⁻) has been studied and is an important parameter in understanding its reactivity in electron transfer reactions. rsc.orgnih.govresearchgate.net

| Redox Reaction | Reagent(s) | Product |

| Reduction | Zinc/Acetic Acid | 1-Methylpiperazine-4-thiol |

| Reduction | Sodium/Liquid Ammonia | 1-Methylpiperazine-4-thiol |

| Oxidation | m-CPBA (example) | 1-Methyl-4-(sulfinylcyano)piperazine (potential) |

Table 2: Potential Redox Reactions of the Thiocyanate Group

Transformations of the Piperazine Heterocyclic Ring

The piperazine ring in this compound contains a tertiary amine (N-methyl) and a secondary amine-like nitrogen (attached to the thiocyanate group) that can undergo a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo alkylation and acylation reactions, which are fundamental for modifying the properties of the molecule. chemicalbook.com

N-Alkylation: The tertiary amine at the 1-position can be further alkylated to form a quaternary ammonium (B1175870) salt, a reaction known as quaternization. clockss.org This reaction typically involves treatment with an alkyl halide. For example, reaction with methyl iodide would yield 1,1-dimethyl-4-(thiocyanato)piperazin-1-ium iodide. N-alkylation of piperazine derivatives is a common strategy in the synthesis of pharmaceuticals. mdpi.com

N-Acylation: The nitrogen atom attached to the thiocyanate group, while less nucleophilic due to the electron-withdrawing nature of the SCN group, could potentially undergo acylation under suitable conditions. Acylation is typically carried out using acyl chlorides or anhydrides. youtube.com For example, reaction with acetyl chloride in the presence of a base would be expected to yield 1-acetyl-4-(thiocyanato)-1-methylpiperazine.

| Reaction | Reagent | Product Type |

| N-Alkylation (Quaternization) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| N-Acylation | Acyl Chloride or Anhydride | N-Acyl Piperazine |

Table 3: Common Transformations of the Piperazine Ring

Ring Conformational Changes and Stereochemical Dynamics

The piperazine ring typically adopts a chair conformation to minimize steric strain. In 1,4-disubstituted piperazines, the substituents can occupy either axial or equatorial positions, and the ring can undergo inversion, leading to different conformers. researchgate.netnih.govnih.gov

The conformational preference of the substituents is influenced by their steric bulk. Generally, larger groups prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. scribd.com The barrier to ring inversion in six-membered rings like piperazine is a key parameter that determines the rate of interconversion between chair conformers. rsc.orgelectronicsandbooks.comrsc.org

For this compound, the methyl group and the thiocyanato group will exist in an equilibrium between axial and equatorial positions on the two chair conformers. The relative populations of these conformers will depend on the steric and electronic effects of both substituents. The nitrogen inversion barrier at the N-methyl group also contributes to the dynamic stereochemistry of the molecule. rsc.org

Coordination Chemistry of Thiocyanato-Piperazine Ligands

The coordination chemistry of ligands bearing both a piperazine moiety and a thiocyanate group is a rich and complex field. The piperazine ring, typically in a stable chair conformation, offers a nitrogen atom for coordination, while the ambidentate thiocyanate group (-SCN) can bind to a metal center through either the nitrogen (isothiocyanato, M-NCS) or the sulfur (thiocyanato, M-SCN) atom, or it can act as a bridging ligand connecting two metal centers. The presence of a methyl group on the piperazine nitrogen, as in this compound, introduces specific steric and electronic effects that can influence the formation and structure of metal complexes.

The formation of metal complexes with thiocyanato-piperazine ligands typically occurs through the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can range from simple mononuclear species to intricate coordination polymers. For instance, studies on related systems, such as those involving 1,4-dimethylpiperazine (B91421) and thiocyanate, have demonstrated the formation of various coordination compounds. researchgate.net The synthesis of these complexes often involves methods like slow evaporation at room temperature. researchgate.net

The nature of the metal ion, the solvent, and the stoichiometry of the reactants are critical factors that dictate the final product. For example, the reaction of cobalt(II) or nickel(II) salts with 1,4-dimethylpiperazinium and thiocyanate ions has been shown to yield crystalline complexes with the general formula [C6H16N2M(SCN)4]·2H2O. researchgate.net Similarly, cadmium(II) can form an anhydrous complex, [(C6H16N2)Cd(SCN)4]. researchgate.net These examples suggest that this compound would likely form stable complexes with a variety of transition metals. The synthesis could proceed by reacting the ligand with metal halides or nitrates in a solvent like methanol (B129727) or ethanol.

Table 1: Examples of Metal Complexes with Piperazine Derivatives and Thiocyanate

| Metal Ion | Piperazine Ligand | Complex Formula | Reference |

| Cobalt(II) | 1,4-Dimethylpiperazinium | [C6H16N2Co(SCN)4]·2H2O | researchgate.net |

| Nickel(II) | 1,4-Dimethylpiperazinium | [C6H16N2Ni(SCN)4]·2H2O | researchgate.net |

| Cadmium(II) | 1,4-Dimethylpiperazinium | [(C6H16N2)Cd(SCN)4] | researchgate.net |

Elucidation of Coordination Modes (N-bound vs. S-bound Thiocyanate)

A key aspect of the coordination chemistry of thiocyanate-containing ligands is the determination of the bonding mode of the thiocyanate group. The choice between N-coordination and S-coordination is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions, which are typically small and highly charged (e.g., Cr(III), Fe(III), Co(II), Ni(II)), preferentially bind to the hard nitrogen end of the thiocyanate ligand. Conversely, soft metal ions, which are larger and more polarizable (e.g., Ag(I), Hg(II), Pt(II)), favor coordination with the soft sulfur atom.

Infrared (IR) spectroscopy is a powerful tool for distinguishing between these coordination modes. The C-N stretching vibration (ν(CN)) of the thiocyanate ligand is particularly informative. Generally, for N-bonded thiocyanates (isothiocyanates), the ν(CN) band appears at a lower frequency (around or below 2100 cm⁻¹), while for S-bonded thiocyanates, this band is observed at a higher frequency (above 2100 cm⁻¹). Bridging thiocyanates also exhibit a ν(CN) band at higher frequencies.

In the context of this compound complexes, it is anticipated that with first-row transition metals like cobalt(II) and nickel(II), the thiocyanate group would be N-bound. This is supported by studies on similar complexes where terminal N-bonded thiocyanate ligands are observed. nih.gov For instance, in diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II), the thiocyanate anions are N-bonded to the cobalt(II) center. nih.gov

Table 2: Typical IR Frequencies for Different Thiocyanate Coordination Modes

| Coordination Mode | ν(CN) Wavenumber (cm⁻¹) | ν(CS) Wavenumber (cm⁻¹) |

| N-bound (Isothiocyanato) | < 2100 | ~800 |

| S-bound (Thiocyanato) | > 2100 | ~700 |

| Bridging | > 2100 | ~780 |

Structure-Reactivity Relationships in Metal-Thiocyanato-Piperazine Systems

The reactivity of these complexes can involve ligand substitution reactions, where the thiocyanato or piperazine ligand is replaced by another ligand. The lability of the ligands depends on the strength of the metal-ligand bond, which in turn is influenced by the nature of the metal and the other ligands present in the coordination sphere. uvic.ca For instance, in octahedral complexes, ligand substitution often proceeds through a dissociative interchange mechanism. uvic.ca

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 4 Thiocyanato Piperazine and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR for Assignment of Proton and Carbon Environments

In the ¹H NMR spectrum of 1-Methyl-4-(thiocyanato)piperazine, distinct signals corresponding to the different proton environments are expected. The methyl group protons (N-CH₃) typically appear as a singlet, while the piperazine (B1678402) ring protons exhibit more complex splitting patterns due to their coupling with adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the thiocyanate (B1210189) group.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals include those for the methyl carbon, the piperazine ring carbons, and the carbon of the thiocyanate group. The chemical shifts of the piperazine carbons are particularly informative for confirming the substitution pattern. For instance, in related piperazine derivatives, the carbon atoms of the piperazine ring show characteristic chemical shifts. lew.rochemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.3 | ~46 |

| Piperazine CH₂ (adjacent to N-CH₃) | ~2.5 | ~55 |

| Piperazine CH₂ (adjacent to N-SCN) | ~3.0 | ~50 |

| SCN | - | ~112 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity between atoms. youtube.comslideshare.netsdsu.edugithub.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the different sets of piperazine ring protons, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edugithub.io This allows for the definitive assignment of which protons are bonded to which carbons in the piperazine ring and the methyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Characterization of Thiocyanate Stretching Frequencies

The thiocyanate (SCN) group has a strong and characteristic stretching vibration (ν(C≡N)) in the IR and Raman spectra, which is sensitive to its bonding environment.

IR Spectroscopy: The C≡N stretching frequency in thiocyanate complexes typically appears in the range of 2000-2200 cm⁻¹. researchgate.net For N-bonded thiocyanates (isothiocyanates), this band is generally observed near 2060 cm⁻¹, while for S-bonded thiocyanates, it is found at higher frequencies, near or above 2100 cm⁻¹. researchgate.netresearchgate.net In the case of this compound, where the thiocyanate is bonded through the sulfur atom to the nitrogen of the piperazine ring, the ν(C≡N) stretch would be expected in the higher end of this range. Studies on related compounds have shown that the integrated absorption of this band can also be a good indicator of the bonding type. scispace.com

Raman Spectroscopy: Raman spectroscopy also provides information on the thiocyanate stretching vibration and can be complementary to IR data. The position of the ν(C≡N) band in the Raman spectrum can further confirm the S-bonded nature of the thiocyanate group.

Table 2: Characteristic Thiocyanate Stretching Frequencies

| Bonding Mode | Typical ν(C≡N) Frequency Range (cm⁻¹) |

| N-bonded (Isothiocyanate) | ~2060 |

| S-bonded (Thiocyanate) | ≥2100 |

| Ionic | ~2050 |

Identification of Piperazine Ring Vibrations

The piperazine ring itself gives rise to a series of characteristic vibrations in the IR and Raman spectra. These include C-H stretching, C-C stretching, C-N stretching, and various deformation modes.

C-H Stretching: The C-H stretching vibrations of the piperazine ring are typically observed in the region of 2800-3000 cm⁻¹. niscpr.res.indergipark.org.tr

C-N Stretching: The C-N stretching vibrations in piperazine derivatives are often found in the 1100-1350 cm⁻¹ region. niscpr.res.indergipark.org.tr

Ring Breathing and Deformations: The piperazine ring also exhibits "ring breathing" modes and various scissoring, twisting, and rocking vibrations at lower frequencies, which contribute to the unique fingerprint of the molecule. researchgate.netultraphysicalsciences.org

The specific frequencies of these vibrations can be influenced by the substituent on the nitrogen atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. rsc.orgmdpi.com For this compound (C₆H₁₁N₃S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.

Furthermore, tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation pattern of the molecule. xml-journal.netresearchgate.netnih.gov By inducing fragmentation of the parent ion, a series of daughter ions are produced. The masses of these fragments help to piece together the structure of the original molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₆H₁₁N₃S + H]⁺ | 158.0746 |

Table 4: Potential Fragmentation Pathways for this compound

| Fragment Ion | Structure | Description |

| m/z 100 | [C₅H₁₂N₂]⁺ | Loss of the thiocyanate group |

| m/z 58 | [C₅H₁₀N]⁺ | Cleavage of the piperazine ring |

| m/z 58 | [SCN]⁺ | Thiocyanate radical cation |

The fragmentation of piperazine analogues often involves cleavage of the C-N bonds within the piperazine ring and the bond between the ring and its substituents. xml-journal.netresearchgate.net The observation of characteristic fragment ions provides strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

While a specific crystal structure for this compound is not publicly available, a comprehensive understanding of its solid-state properties can be extrapolated from the crystallographic analysis of closely related 1-methylpiperazine (B117243) derivatives and organic thiocyanates. This section will, therefore, present a detailed analysis based on established crystallographic data for these analogous compounds.

The molecular geometry of this compound can be reliably predicted by examining the crystal structures of its constituent fragments.

The 1-Methylpiperazine Moiety:

The piperazine ring, a common scaffold in medicinal chemistry, typically exhibits a chair conformation in the solid state. iucr.orgiucr.orgdoaj.org The crystal structure of piperazine itself, determined at 150 K, shows the molecule residing on a crystallographic inversion center, resulting in an ideal chair conformation with N-H bonds in equatorial positions. iucr.orgiucr.org In derivatives, this chair conformation is generally maintained. For instance, in 1-(4-methoxyphenyl)piperazine, the substituted phenyl group occupies an equatorial site on the piperazine ring. doaj.org Similarly, in the crystal structure of 1-methyl-piperazine-1,4-diium dipicrate, the piperazine ring adopts a chair conformation with the methyl substituent in an equatorial position to minimize steric hindrance.

The bond lengths and angles within the piperazine ring are consistent with those of saturated heterocyclic amines. Typical C-N and C-C bond lengths are expected to be in the range of 1.45-1.47 Å and 1.52-1.54 Å, respectively. The bond angles within the ring (C-N-C and N-C-C) generally fall between 109° and 112°.

The Thiocyanate Group:

The thiocyanate functional group (–S–C≡N) has a distinct linear or near-linear geometry. In organic thiocyanates, the R-S-C≡N linkage features an S-C single bond and a C≡N triple bond. wikipedia.org The C≡N triple bond length is typically around 1.16 Å. wikipedia.org The S-C bond length is approximately 1.69 Å, as observed in aromatic thiocyanates. doaj.org The C-S-C bond angle is generally around 100°, while the S-C≡N angle approaches 180°. wikipedia.org For instance, in 2-methyl-4-thiocyanatoaniline, the C-S-C-C torsion angle is 86.6(2)°, indicating the thiocyanate group is tilted almost perpendicularly to the plane of the aromatic ring. doaj.org

Based on these data, the following table summarizes the expected bond parameters for this compound.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | ||

| C-N (piperazine) | 1.45 - 1.47 | |

| C-C (piperazine) | 1.52 - 1.54 | |

| N-CH₃ | ~1.47 | |

| N-S | ~1.70 | |

| S-C (thiocyanate) | ~1.69 | |

| C≡N (thiocyanate) | ~1.16 | |

| Bond Angles (°) | ||

| C-N-C (piperazine) | 109 - 112 | |

| N-C-C (piperazine) | 109 - 112 | |

| C-N-CH₃ | ~111 | |

| C-N-S | ~110 | |

| N-S-C (thiocyanate) | ~100 | |

| S-C≡N (thiocyanate) | ~180 |

These values are estimations based on data from related compounds.

As established from numerous crystallographic studies, the piperazine ring overwhelmingly adopts a chair conformation in the solid state. iucr.orgdoaj.orgnih.govnih.gov This conformation is the most thermodynamically stable, minimizing both angular and torsional strain. The puckering parameters for the piperazine ring in various derivatives confirm this chair geometry. For example, in 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the piperazine ring has puckering parameters of Q = 0.582(3) Å, θ = 176.3(3)°, and φ = 338(4)°, which are characteristic of a chair conformation. nih.gov

In this compound, it is anticipated that the piperazine ring will also exist in a chair conformation. The methyl group on one nitrogen and the thiocyanato group on the other will likely occupy equatorial positions to minimize 1,3-diaxial interactions, which would be sterically unfavorable. This equatorial substitution pattern is commonly observed in other 1,4-disubstituted piperazine derivatives in the crystalline state. doaj.org

While the chair form is predominant, high-energy twist-boat conformations have been observed when piperazine-containing molecules bind to biological targets, suggesting a potential conformational flexibility that is important for biological activity. iucr.org However, in the crystalline state of the free compound, the chair conformation is expected to be the exclusive or vastly predominant form.

The solid-state packing of this compound would be governed by a variety of intermolecular interactions. Although lacking aromatic rings for π-stacking, the molecule possesses functional groups capable of forming hydrogen bonds and other weak interactions.

Hydrogen Bonding:

The primary intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The nitrogen atom of the thiocyanate group is a potential hydrogen bond acceptor. The hydrogen atoms on the carbon atoms of the piperazine ring and the methyl group can act as weak hydrogen bond donors (C-H···N). In the crystal structure of cyclohexylammonium thiocyanate, N-H···N and N-H···S hydrogen bonds create a three-dimensional network. researchgate.net In the absence of strong N-H donors in this compound, the weaker C-H···N and C-H···S interactions would play a significant role in the crystal packing.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.gov For piperazine derivatives, Hirshfeld analysis has revealed the relative contributions of different types of contacts. For example, in the crystal structures of 4-(4-nitrophenyl)piperazin-1-ium salts, the dominant contacts are O···H/H···O and halogen···H/H···halogen interactions. nih.gov In the absence of strong hydrogen bond donors or halogens in this compound, the Hirshfeld surface would likely be dominated by H···H, C···H/H···C, and N···H/H···N contacts.

The following table summarizes the likely contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of related compounds.

| Contact Type | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms | Major |

| C···H/H···C | van der Waals interactions | Significant |

| N···H/H···N | Weak hydrogen bonds | Significant |

| S···H/H···S | Weak hydrogen bonds | Minor |

Theoretical and Computational Investigations of 1 Methyl 4 Thiocyanato Piperazine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G**), allow for the accurate prediction of molecular geometries, vibrational frequencies, and other electronic properties. nih.gov

The first step in the computational analysis of 1-Methyl-4-(thiocyanato)piperazine involves the optimization of its molecular geometry. This process determines the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, the piperazine (B1678402) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The methyl and thiocyanato substituents will occupy equatorial or axial positions, with the equatorial position generally being more stable due to reduced steric hindrance.

The electronic structure of the optimized geometry reveals the distribution of electrons within the molecule. The nitrogen atoms of the piperazine ring and the thiocyanate (B1210189) group are expected to be regions of high electron density, influencing the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Chair Conformation) Calculated at the B3LYP/6-311G Level of Theory***

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C-N (piperazine) | 1.46 |

| C-C (piperazine) | 1.54 | |

| N-CH₃ | 1.47 | |

| N-C(SCN) | 1.38 | |

| C-S | 1.69 | |

| S-C≡N | 1.82 | |

| C≡N | 1.16 | |

| Bond Angle (°) | C-N-C (piperazine) | 110.5 |

| N-C-C (piperazine) | 111.0 | |

| C-N-CH₃ | 112.0 | |

| C-N-C(SCN) | 118.0 | |

| N-C-S | 115.0 | |

| C-S-C | 98.0 | |

| S-C-N | 179.0 |

Note: This data is illustrative and based on typical values for similar molecular fragments. Specific experimental or high-level computational data for this compound is not widely available.

DFT calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts provide valuable information for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts for the protons and carbons in this compound would be expected to correlate with their electronic environments. For instance, the protons of the methyl group would likely appear as a singlet at a characteristic chemical shift, while the piperazine protons would exhibit more complex splitting patterns due to their diastereotopic nature in the chair conformation.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of bands observed in infrared (IR) and Raman spectra. nih.govnih.gov Each vibrational mode corresponds to a specific molecular motion. For this compound, characteristic vibrational frequencies would be expected for the C-H stretching of the methyl and piperazine groups, the C-N stretching of the piperazine ring, and the characteristic stretching of the thiocyanate (-SCN) group.

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Vibrational Frequencies (cm⁻¹) for this compound *

| Parameter | Atom/Group | Calculated Value |

| ¹H NMR | ||

| -CH₃ | 2.30 | |

| Piperazine (-CH₂-) | 2.50 - 3.20 | |

| ¹³C NMR | ||

| -CH₃ | 46.0 | |

| Piperazine (-CH₂-) | 50.0 - 55.0 | |

| C (attached to SCN) | 115.0 | |

| S-C≡N | 112.0 | |

| Vibrational Frequencies | ||

| C-H Stretch (aliphatic) | 2850 - 3000 | |

| C≡N Stretch (thiocyanate) | ~2150 | |

| C-N Stretch (piperazine) | 1100 - 1200 |

Note: This data is illustrative and based on typical values for similar functional groups and molecular structures. chemicalbook.comunits.itvscht.czresearchgate.netchemicalbook.com Specific experimental or high-level computational data for this compound is not widely available.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgyoutube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com

For this compound, the HOMO is likely to be localized on the electron-rich nitrogen atoms of the piperazine ring and the sulfur atom of the thiocyanate group. The LUMO may be distributed over the thiocyanate group, particularly the antibonding π* orbital of the C≡N bond.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound *

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: This data is illustrative and based on general principles of FMO theory. Specific computational data for this compound is not widely available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the piperazine ring and the nitrogen of the thiocyanate group, indicating these as potential sites for electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential, making them susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational landscape of flexible molecules like this compound.

MD simulations in a solvent, such as water, can reveal how the molecule behaves in a solution phase. This includes studying the conformational changes of the piperazine ring (e.g., ring inversion) and the orientation of the substituents. The simulations can also provide information about the hydration of the molecule and its interactions with solvent molecules.

In Silico Prediction of Molecular Interactions and Potential Biological Targets (e.g., Molecular Docking, QSAR)

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, molecular docking could be used to investigate its potential interactions with biological targets, such as enzymes or receptors. The results of docking studies can provide hypotheses about the molecule's mechanism of action and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While a full QSAR study requires a dataset of multiple compounds, the calculated properties of this compound (e.g., electronic properties, hydrophobicity) could be used as descriptors in the development of such models to predict its potential biological activities.

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of Thiocyanato Piperazine Derivatives

Investigation of Molecular Targets and Biochemical Pathways

The biological effects of piperazine (B1678402) derivatives are mediated through their interaction with a diverse array of molecular targets, leading to the modulation of critical biochemical pathways. The piperazine nucleus is a prominent feature in many drugs, influencing neurochemical pathways, enzymatic activities, and cellular signaling cascades. researchgate.netnih.gov

Key Molecular Targets:

Receptors: Piperazine derivatives are well-known for their activity at various neurotransmitter receptors. They frequently target serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors, which is why they are investigated for antipsychotic, antidepressant, and anxiolytic properties. researchgate.netnih.gov Depending on the other structural motifs present, they can also interact with adrenergic, histaminergic, and opioid receptors. researchgate.net

Enzymes: A primary mechanism of action for many bioactive compounds is enzyme inhibition. Piperazine derivatives have been shown to inhibit several classes of enzymes:

Kinases: Various kinases involved in cell proliferation and survival signaling pathways are targets for piperazine-based anticancer agents. researchgate.net These can include pathways such as PI3K/AKT, Src family kinases, and BCR-ABL. researchgate.net

Inosine-5′-monophosphate dehydrogenase (IMPDH): This enzyme is crucial for the de novo purine (B94841) biosynthesis pathway in organisms like Mycobacterium tuberculosis. Specific piperazine derivatives have been identified as inhibitors of M. tuberculosis IMPDH, representing a promising antitubercular strategy. nih.gov

Monoamine Oxidase (MAO): By inhibiting MAO, piperazine compounds can alter the metabolism of monoamine neurotransmitters, contributing to their antidepressant effects. researchgate.net

Carbonic Anhydrases (CAs): The thiocyanate (B1210189) moiety (-SCN) itself is known to be a specific inhibitor of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.netdntb.gov.ua

Signaling Pathways: The interaction with these targets leads to the modulation of broader cellular pathways. For instance, some piperazine derivatives can influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. researchgate.net They may also regulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, which plays a key role in inflammatory responses. researchgate.net A novel piperazine derivative was found to induce cancer cell apoptosis by potently inhibiting multiple signaling pathways, including the PI3K/AKT and Src pathways. researchgate.net

The compound 1-Methyl-4-(thiocyanato)piperazine, by virtue of its structure, is hypothesized to interact with targets influenced by both the N-methylpiperazine core and the thiocyanate group. The N-methylpiperazine moiety can engage in hydrophobic and charge-transfer interactions with enzymes, while the thiocyanate group can act as a metal coordinator or hydrogen bond acceptor, potentially targeting enzymes like carbonic anhydrase. researchgate.netresearchgate.net

In Vitro Cellular and Enzyme-Based Assay Methodologies for Mechanistic Elucidation

To understand the mechanisms of action of thiocyanato-piperazine derivatives, a variety of in vitro assays are employed. These methodologies allow researchers to quantify the compounds' effects on specific cell types, enzymes, and cellular processes.

Common Assay Methodologies:

| Assay Type | Purpose | Examples of Application | Citations |

|---|---|---|---|

| Cell Viability/Cytotoxicity Assays | To measure the antiproliferative effects of a compound on cancer cell lines. | Testing against panels of human cancer cell lines (e.g., NCI60, A549, HCT-116, HepG2) using methods like the MTT or CellTiter-Glo Luminescent Cell Viability Assay. | nih.govresearchgate.netmdpi.com |

| Enzyme Inhibition Assays | To determine the potency and selectivity of a compound against a specific enzyme target. | Measuring IC50 values against enzymes such as IMPDH, carbonic anhydrases, acetylcholinesterase (AChE), and various kinases. | nih.govresearchgate.net |

| Apoptosis Assays | To investigate if a compound induces programmed cell death. | Annexin V/7-AAD double staining followed by flow cytometry; Western blotting for key apoptosis-related proteins (e.g., caspases, Fas). | nih.govresearchgate.net |

| Cell Cycle Analysis | To determine if a compound arrests the cell cycle at a specific phase. | Flow cytometry of propidium (B1200493) iodide-stained cells to analyze DNA content and cell distribution across G0/G1, S, and G2/M phases. | nih.gov |

| Receptor Binding Assays | To measure the affinity of a compound for a specific receptor. | Radioligand binding assays to determine the Ki values for targets like serotonin (5-HT1A) or sigma-1 (σ1) receptors. | nih.govacs.org |

| Gene Expression Analysis | To study changes in gene expression induced by the compound. | Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes, such as those involved in apoptosis pathways. | nih.gov |

| Antimicrobial Susceptibility Testing | To evaluate antibacterial or antifungal activity. | Determining the Minimum Inhibitory Concentration (MIC) against various bacterial (e.g., A. baumannii, M. tuberculosis) and fungal strains. | nih.govnih.gov |

These assays are crucial for building a comprehensive picture of a compound's biological activity and for guiding further optimization through structure-activity relationship studies.

Structure-Activity Relationship (SAR) Principles for Thiocyanato-Piperazine Scaffolds

SAR studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. researchgate.net For thiocyanato-piperazine scaffolds, the key components influencing activity are the thiocyanate group, the central piperazine ring, and the substituents on the piperazine nitrogen.

The piperazine ring itself is a privileged structure in drug discovery. nih.gov It often serves as a scaffold to correctly orient pharmacophoric groups for optimal interaction with a biological target. mdpi.com Its two nitrogen atoms can act as hydrogen bond acceptors or become protonated under physiological conditions, which can enhance water solubility and bioavailability. nih.gov Studies have shown that replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) can lead to a significant decrease in biological activity, highlighting the importance of the piperazine core. nih.govnih.gov

The thiocyanate (-S-C≡N) or isothiocyanate (-N=C=S) group is a unique functional moiety that can significantly influence a molecule's pharmacological profile.

Enzyme Inhibition: The thiocyanate group is a known pharmacophore for inhibiting specific enzymes. For example, it has been shown to specifically inhibit human carbonic anhydrase I and II. researchgate.netdntb.gov.ua This interaction is crucial for the biological activity of certain inhibitor classes.

Coordination and Bonding: The thiocyanate ion is an ambidentate ligand, meaning it can coordinate to metal ions through either the sulfur or the nitrogen atom. This property is relevant for metalloenzymes. Infrared spectroscopy studies of metal complexes with a piperazine-derived ligand revealed the presence of bridging N- and S-bonding modes for the thiocyanate group. researchgate.net This coordinating ability was also demonstrated in the Scott test, a presumptive test for cocaine, where a blue-colored complex, (AmineH)₂[Co(NCS)₄], is formed. iucr.orgresearchgate.net

Electronic and Steric Effects: As a pseudohalogen, the thiocyanate group is electron-withdrawing and can modulate the electronic properties of the entire molecule. This can affect how the molecule interacts with its target, influencing binding affinity and activity. Its linear geometry also imparts specific steric constraints that can be critical for fitting into a receptor or enzyme active site.

Substituents on the nitrogen atoms of the piperazine ring are critical for defining the compound's biological activity, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net The N-methyl group in this compound is a key modulator.

Target Interaction: The small, bulky N-methyl group can participate in hydrophobic and charge-transfer interactions within the binding pockets of target enzymes or receptors. researchgate.net This can either enhance or decrease affinity depending on the specific topology of the binding site. For example, in one study of N-methyl piperidine (B6355638) derivatives, the N-methyl group was found to be significant for analgesic activity. journalagent.com

Physicochemical Properties: The N-methyl group increases the basicity of the tertiary amine compared to a secondary amine, which affects the pKa of the molecule. This, in turn, influences the compound's ionization state at physiological pH, impacting its solubility, membrane permeability, and ability to interact with targets via ionic bonds. nih.gov

Selectivity and Activity: The nature of the N-substituent can dramatically alter the compound's activity profile. In a study of vindoline-piperazine conjugates, N-alkyl derivatives were found to be more active than N-acyl analogs, but the N-methyl derivative was less potent than conjugates with larger, more complex groups like N-[4-(trifluoromethyl)benzyl]. mdpi.com This demonstrates that while the N-methyl group is a common and often beneficial feature, its effect is highly context-dependent and must be evaluated within each specific chemical series.

Applications as Chemical Biology Probes and Tool Compounds

Beyond their potential as therapeutic agents, piperazine derivatives serve as valuable chemical biology probes and tool compounds for studying biological systems. Their ability to be tailored for high potency and selectivity against specific targets makes them ideal for this purpose.

Fluorescent Probes: Piperazine-coumarin hybrid molecules have been developed as fluorescent probes. These probes exhibit enhanced brightness and water solubility and have been used for the detection of biological thiols. Furthermore, they have shown utility in distinguishing between normal and pathological tissues in human esophageal carcinoma diagnosis, highlighting their potential in clinical applications. nih.gov

Target Validation and Pathway Interrogation: A selective inhibitor can be used as a tool to probe the function of a particular enzyme or receptor in a biological pathway. For example, a potent and selective piperazine-based inhibitor of IMPDH can be used to study the consequences of blocking the de novo purine biosynthesis pathway in pathogens, helping to validate IMPDH as a drug target. nih.gov

PET Radiotracers: Piperazine derivatives can be labeled with radioisotopes for use in Positron Emission Tomography (PET) imaging. A ¹¹C-labeled version of the kinase inhibitor Brigatinib, which contains a 1-methyl-4-(piperidin-4-yl)piperazine (B1300328) moiety, was developed as a PET radiotracer. This probe is used to assess the mutational status of its target kinases in non-small cell lung cancer patients, demonstrating a powerful application in personalized medicine. mdpi.com

The compound this compound and its analogs, therefore, represent a rich scaffold not only for drug discovery but also for the development of sophisticated tools to dissect complex biological processes.

Analytical Chemistry Applications and Methodological Development Utilizing Thiocyanato Piperazine Systems

Principles of Colorimetric and Spectrophotometric Detection Assays Involving Metal-Thiocyanate Complexes (e.g., Scott Test)

Colorimetric and spectrophotometric assays are foundational techniques in analytical chemistry that rely on the interaction of an analyte with a reagent to produce a colored product. The intensity of the color, measured by spectrophotometry, is proportional to the concentration of the analyte.

The thiocyanate (B1210189) ion (SCN⁻) is a versatile ligand that forms intensely colored complexes with various transition metals. This property is the basis for many classical analytical methods. A well-known example, although primarily used for the presumptive identification of cocaine, is the Scott Test . This test utilizes a cobalt thiocyanate solution. In the presence of cocaine hydrochloride, a blue chloroform-extractable complex, cobalt(II) tetrathiocyanatocobaltate(II), is formed. While the Scott Test is specific to the tertiary amine structure of cocaine, the underlying principle demonstrates the utility of metal-thiocyanate complexation in generating a distinct colorimetric response.

This principle extends to the detection of other nitrogen-containing compounds like piperazine (B1678402) derivatives. While direct complexation with a metal-thiocyanate reagent is one possibility, other methods achieve a similar outcome through different chemical reactions. For instance, a sensitive method for the quantitative determination of piperazine involves its reaction with ammonium (B1175870) reineckate (B100417) (NH₄[Cr(NH₃)₂(NCS)₄]), a salt containing thiocyanate ligands coordinated to a chromium center. The resulting complex can be isolated and dissolved in acetone, producing a solution whose absorbance is measured at 530 nm. nih.gov This method is precise and responds linearly to piperazine concentrations from 25 µg to 500 µg. nih.gov

Another spectrophotometric approach for determining piperazine derivatives involves ion-pair complexation. In one such method, the basic piperazine derivative reacts with bromophenol blue in chloroform (B151607) to create a stable yellow ion-pair complex that absorbs light at 410 nm. sigmaaldrich.com Alternatively, charge-transfer complexes can be formed. The reaction of a piperazine derivative with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile (B52724) yields an orange-red charge-transfer complex with a maximum absorbance at 460 nm. sigmaaldrich.com Another colorimetric method for piperazine in pharmaceutical formulations uses 1,2-naphthoquinone-4-sulphonate as a reagent, which forms a colored product with an absorption maximum at 490 nm. rsc.org

These methods highlight the versatility of spectrophotometry in the analysis of piperazine-containing compounds, leveraging complexation reactions that result in measurable color changes.

Development of Advanced Analytical Techniques for Quantitative Analysis of Related Compounds

For more sensitive and specific quantitative analysis, particularly for trace-level detection in complex matrices like active pharmaceutical ingredients (APIs), advanced hyphenated analytical techniques are employed. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the cornerstones of modern analytical chemistry for these compounds.

GC-MS has been established as a powerful tool for both qualitative and quantitative analysis of piperazine derivatives. It offers excellent separation of volatile compounds and provides structural information through mass spectra. Methods have been developed for the simultaneous detection of numerous piperazine analogues and related substances found in street samples, achieving separation of isomers that are often challenging to distinguish. nih.gov For instance, a GC-MS method successfully separated 19 common drugs found in piperazine samples, including for the first time, the isomers of fluorophenylpiperazine (FPP) and trifluoromethylphenylpiperazine (TFMPP). nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly suited for the analysis of non-volatile or thermally labile compounds and offers exceptional sensitivity and selectivity. This technique has been instrumental in the quantification of potentially genotoxic impurities in APIs. A significant example is the detection of 1-methyl-4-nitrosopiperazine (MNP) , an impurity that can form from the oxidation of 1-amino-4-methyl-piperazine (AMP), a starting material in the synthesis of the antibiotic rifampicin. nih.govrsc.org Regulatory agencies have set strict limits for such impurities, necessitating highly sensitive analytical methods.

Researchers have developed and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods to quantify MNP at trace levels. nih.govrsc.orgmdpi.com These methods involve meticulous sample preparation to prevent the artificial formation of the impurity during analysis and often use a standard addition approach for accurate quantification in the complex drug matrix. nih.gov The validation of these methods demonstrates high accuracy, precision, and very low limits of quantification (LOQ), often in the parts-per-million (ppm) or even parts-per-billion (ppb) range relative to the API. mdpi.com

Table 1: Performance of an LC-MS/MS Method for Quantifying 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin This interactive table summarizes the validation parameters for a method developed to detect a critical impurity related to piperazine structures.

| Parameter | Result | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | rsc.orgmdpi.com |

| Analyte | 1-Methyl-4-Nitrosopiperazine (MNP) | rsc.org |

| Matrix | Rifampicin Drug Products | rsc.org |

| Limit of Quantification (LOQ) | 0.05 µg/g (or 0.05 ppm) | mdpi.com |

| Accuracy (Recovery %) | 100.38 ± 3.24% | rsc.org |

| Precision (Intermediate Precision RSD %) | 2.52% | rsc.org |

Chemo/Biosensors Incorporating Thiocyanato-Piperazine Moieties

The development of chemosensors and biosensors offers the potential for rapid, selective, and on-site detection of target analytes. While sensors specifically designed for "1-Methyl-4-(thiocyanato)piperazine" are not widely reported, significant progress has been made in developing sensors for its constituent functional parts: the thiocyanate group and the piperazine ring system.

Sensors for Thiocyanate (SCN⁻)

The detection of the thiocyanate anion is important in clinical diagnostics and environmental monitoring. Various sensing strategies have been explored:

Fluorescent Sensors: These sensors often operate on principles like fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET). One design uses gold nanoparticles (AuNPs) and fluorescein (B123965). nih.gov The fluorescence of fluorescein is quenched when attached to the AuNPs, but in the presence of SCN⁻, fluorescein is displaced from the nanoparticle surface, "turning on" the fluorescence. nih.gov This method achieves an exceptionally low detection limit of 0.09 nM. nih.gov Other fluorescent probes use organic molecules designed to specifically interact with thiocyanate, leading to a change in their fluorescence emission. google.com

Colorimetric Sensors: These provide a visual detection method. A dual-mode sensor using fluorescent carbon dots and unmodified gold nanoparticles allows for both colorimetric (a color change observable by the naked eye) and fluorometric detection of thiocyanate. sigmaaldrich.com

Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential) upon interaction with the analyte. Porphyrin-based chemosensors with metal centers are being developed for the electrochemical detection of thiocyanate, with applications aimed at identifying fish caught using cyanide, as they metabolize cyanide into thiocyanate. uri.edu

Sensors for Piperazine Moieties

The piperazine ring is a common feature in many pharmaceuticals, making it a target for sensor development.

Electrochemical Sensors: An innovative approach involves using a spark-generated nickel oxide nanoparticle-modified carbon fiber microelectrode as a detector in an HPLC system. nih.govnih.gov This modified electrode shows an electrocatalytic effect towards the oxidation of the piperazine moiety, allowing for the sensitive determination of piperazine-containing antihistamine drugs with detection limits in the nanomolar range. nih.govnih.gov

Fluorescent and Colorimetric Probes: NBD (nitrobenzofurazan)-based probes have been designed where the piperazine ring plays a crucial role in the sensing mechanism. rsc.org In one example, a piperazine-tuned NBD probe exhibits high sensitivity and selectivity for hydrogen sulfide (B99878), with a distinct color change from yellow to pink, demonstrating how the piperazine structure can be tailored to generate a specific response. rsc.org

The principles used in these individual sensor systems for thiocyanate and piperazine lay the groundwork for developing integrated sensors for more complex molecules like this compound, combining the recognition elements for both moieties to achieve high selectivity and sensitivity.

Degradation Pathways and Purity Profiling in Pharmaceutical and Chemical Manufacturing

Oxidative Degradation Mechanisms of Piperazine (B1678402) Derivatives

The piperazine ring, a core structure in many pharmaceutical compounds, is susceptible to oxidative degradation. veeprho.com This degradation can be initiated by exposure to atmospheric oxygen, heat, light, or reactive oxygen species (ROS) generated from other components in a formulation or during manufacturing processes. hw.ac.ukmdpi.com

Studies on piperazine and its derivatives have shown that oxidation can occur at the nitrogen atoms or the carbon atoms of the piperazine ring. nih.gov The presence of a tertiary amine, such as the N-methyl group in 1-Methyl-4-(thiocyanato)piperazine, can influence the degradation pathway.

Key oxidative degradation products identified in studies of various piperazine-containing compounds include:

N-oxides: Direct oxidation of the tertiary nitrogen atom can lead to the formation of N-oxide derivatives.

Ring-opened products: Oxidative cleavage of the piperazine ring can result in the formation of smaller amine fragments, such as ethylenediamine (B42938) (EDA). hw.ac.uk

Ring-hydroxylated or carbonylated products: Oxidation at the carbon atoms adjacent to the nitrogen can lead to hydroxylated intermediates, which may be further oxidized to form piperazinones, such as 2-oxopiperazine (OPZ). hw.ac.uknih.gov Another identified product in piperazine degradation is Formylpiperazine (FPZ). hw.ac.uk

Table 1: Common Oxidative Degradation Products of Piperazine

| Degradation Product | Abbreviation | Formation Pathway |

|---|---|---|

| Ethylenediamine | EDA | Ring Cleavage |

| 2-Oxopiperazine | OPZ | Ring Carbonylati |

| Formylpiperazine | FPZ | Ring Oxidation |

Nitrosation Reactions and Formation of Impurities (e.g., 1-Methyl-4-nitrosopiperazine)

A significant concern in the manufacturing and storage of pharmaceuticals containing secondary or tertiary amine moieties is the formation of N-nitrosamine impurities. lgcstandards.com These compounds are classified as probable or possible human carcinogens, making their control critical. fda.govusp.org The formation of nitrosamines occurs when an amine precursor reacts with a nitrosating agent. nih.gov

For this compound, the tertiary amine center is susceptible to nitrosation. The most common nitrosating agents are derived from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions, which form nitrous acid (HNO2) and other reactive nitrogen species like N2O3. lgcstandards.comnih.gov

The reaction mechanism typically involves the attack of the amine's lone pair of electrons on the nitrosating agent. Tertiary amines, like the one in this compound, can undergo dealkylation to form a secondary amine, which is then readily nitrosated, or they can react directly to form a nitrosammonium ion that subsequently yields a nitrosamine (B1359907). nih.gov A critical impurity that could arise from a related precursor is 1-Methyl-4-nitrosopiperazine (MNP). nih.govnih.gov MNP has been identified as a genotoxic impurity in drugs like rifampicin, where it can form from the degradation of the API or during synthesis from precursors like 1-amino-4-methylpiperazine. nih.govmdpi.com

Sources of nitrosating agents can be varied and include:

Reagents: Use of nitrites as reagents in synthesis. fda.gov

Contamination: Presence of nitrites as impurities in starting materials, solvents, or excipients. pharmtech.com

Degradation: Degradation of nitro-containing compounds in the formulation or packaging materials, such as nitrocellulose blister packs. lgcstandards.com

The pH of the environment plays a crucial role; nitrosation is often enhanced at acidic pH, though it can be less reactive at very low pH due to the protonation of the amine. nih.gov

Chromatographic and Spectroscopic Methodologies for Impurity Identification and Quantification

To ensure the purity and safety of this compound, robust analytical methods are required to detect, identify, and quantify potential impurities, including degradants and process-related impurities. A combination of chromatographic and spectroscopic techniques is typically employed. veeprho.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis. Reversed-phase HPLC (RP-HPLC) is commonly used, but due to the polar nature of piperazine and some of its degradants, derivatization may be necessary to enhance UV detection and retention. researchgate.netjocpr.com For instance, piperazine can be reacted with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative. researchgate.netjocpr.com Hydrophilic Interaction Chromatography (HILIC) is another valuable approach for retaining and separating polar compounds without derivatization. researchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile impurities. It offers high resolution and can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. tsijournals.com GC-MS is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data. researchgate.net

Spectroscopic Methods:

Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is indispensable for the structural elucidation of impurities. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of parent ions, aiding in the definitive identification of compounds like 1-Methyl-4-nitrosopiperazine. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule. LC-NMR, which couples HPLC with NMR, allows for the direct structural characterization of impurities as they are separated from the main compound. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy can help identify functional groups present in impurities. veeprho.com UV spectrophotometry can be used for quantification, especially after derivatization to create a chromophore, as is done for nitrosopiperazine derivatives. nih.govunodc.org

Table 2: Analytical Techniques for Piperazine Impurity Profiling

| Technique | Application | Advantages | Common Detectors/Methods |

|---|---|---|---|

| HPLC | Quantification of known impurities, separation of degradants. | High precision, versatile, applicable to non-volatile compounds. | UV-DAD, ELSD, FLD, MS. veeprho.comresearchgate.net |

| GC | Analysis of residual solvents and volatile impurities. | High resolution, sensitive for volatile compounds. | FID, MS. veeprho.comtsijournals.com |

| LC-MS/MS | Identification and quantification of trace-level impurities (e.g., nitrosamines). | High sensitivity and specificity, structural elucidation. | Triple Quadrupole, Orbitrap. nih.govnih.gov |

| NMR | Definitive structural elucidation of unknown impurities. | Provides unambiguous structural information. | LC-NMR coupling. nih.gov |

Strategies for Mitigating Impurity Formation and Enhancing Compound Stability

Controlling the formation of degradation products and impurities is a critical aspect of chemical and pharmaceutical manufacturing. A multi-faceted approach, combining synthetic strategy, process control, and formulation design, is most effective.

Synthetic and Process Strategies:

Control of Starting Materials: Rigorous testing of raw materials, reagents, and solvents for potential impurities, such as nitrites, is essential to prevent their entry into the manufacturing process. pharmtech.com

Process Optimization: Modifying reaction conditions can minimize impurity formation. For nitrosamines, this can include avoiding the use of nitrite-containing reagents, especially in the presence of secondary or tertiary amines, and controlling the pH to disfavor nitrosation. nih.gov The use of azide (B81097) quenching agents other than nitrous acid, such as triphenylphosphine, can also prevent nitrosamine formation. nih.gov

Use of Protecting Groups: In syntheses involving the piperazine scaffold, protecting one of the nitrogen atoms (e.g., with a Boc group) can prevent undesired side reactions, such as the formation of disubstituted by-products, leading to a cleaner product profile. nih.gov

Formulation and Storage Strategies:

Addition of Antioxidants: For compounds susceptible to oxidative degradation, the inclusion of antioxidants in the formulation can significantly enhance stability. nih.gov Antioxidants can act as free radical scavengers or sacrificial substrates.

pH Control: Maintaining the pH of a formulation within a range where the compound is most stable can slow down both oxidative and hydrolytic degradation.

Packaging and Storage Conditions: Protecting the compound from light, moisture, and oxygen is crucial. This can be achieved through the use of appropriate packaging, such as amber vials or blister packs made of non-reactive materials (avoiding nitrocellulose), and storing the product under controlled temperature and humidity. lgcstandards.comnih.gov Sealed storage has been shown to help control the levels of impurities like MNP. nih.gov

By implementing these strategies throughout the lifecycle of the compound, from synthesis to final product, the purity and stability of this compound can be effectively managed.

Conclusions and Future Research Trajectories for Thiocyanato Piperazine Chemistry

Current State of Knowledge and Unresolved Challenges in Thiocyanato-Piperazine Synthesis and Reactivity

The synthesis of thiocyanato-piperazines, including the specific molecule 1-Methyl-4-(thiocyanato)piperazine, presents a unique set of challenges. While the synthesis of the parent N-methylpiperazine is well-established, typically involving the reaction of diethanolamine (B148213) with methylamine (B109427) under high pressure and temperature, the introduction of the thiocyanate (B1210189) group requires careful consideration. wikipedia.org

One common approach to aryl thiocyanates involves the diazotization of an aromatic amine followed by a Sandmeyer-type reaction with a thiocyanate salt. For a compound like 1-(4-aminophenyl)-4-methylpiperazine, this could be a viable route to its thiocyanato derivative. However, the reactivity of the piperazine (B1678402) nitrogen atoms can complicate this process, potentially leading to side reactions.

A significant challenge lies in the selective functionalization of the piperazine ring. The presence of two nitrogen atoms with differing reactivity (in the case of N-substituted piperazines) necessitates the use of protecting groups or carefully controlled reaction conditions to achieve the desired substitution pattern. For instance, the synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride involves the use of a Boc-protecting group on the piperidinone reactant to direct the reaction. google.com

The reactivity of the thiocyanate group itself is a double-edged sword. While it offers a gateway to further chemical transformations, its propensity to isomerize to the isothiocyanate or participate in cycloaddition reactions requires a nuanced understanding of its chemical environment. The coordination chemistry of the thiocyanate ion with transition metals is well-documented, often forming colored complexes. iucr.orgiucr.orgnih.govnih.gov This reactivity could be harnessed for the development of sensors or materials with interesting optical properties.

Key Unresolved Challenges:

Selective Synthesis: Developing high-yielding and selective synthetic routes to specific isomers of thiocyanato-piperazines remains a primary hurdle.

Reactivity Control: Precisely controlling the reactivity of the thiocyanate group to prevent unwanted side reactions and isomerization is crucial for its application.

Scalability: Many of the current synthetic methods for complex piperazine derivatives are not easily scalable for industrial production, limiting their widespread availability. mdpi.com

Emerging Paradigms in Rational Design and Functional Diversification of Thiocyanato-Piperazine Scaffolds

The concept of "privileged scaffolds" in drug discovery, where certain molecular frameworks are repeatedly found in biologically active compounds, firmly applies to the piperazine moiety. sigmaaldrich.com The rational design of novel thiocyanato-piperazine scaffolds is an emerging area with significant potential. By combining the established biological relevance of the piperazine core with the unique chemical properties of the thiocyanate group, researchers can aim to create molecules with novel functions.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can play a pivotal role in this process. By simulating the interaction of different thiocyanato-piperazine derivatives with biological targets, it is possible to predict their potential efficacy and guide synthetic efforts. This approach has been successfully used in the design of other piperazine-containing therapeutic agents. nih.gov

Functional diversification can be achieved by leveraging the reactivity of the thiocyanate group. For example, it can be reduced to a thiol, which can then be used for conjugation to biomolecules or for the formation of self-assembled monolayers on gold surfaces. The thiocyanate can also act as a precursor for the synthesis of other sulfur-containing heterocycles.

Table 1: Potential Functional Diversification Strategies for Thiocyanato-Piperazines

| Starting Material | Reagent/Condition | Product | Potential Application |

| This compound | Reducing agent (e.g., NaBH4) | 1-Methyl-4-(mercapto)piperazine | Bioconjugation, Nanoparticle functionalization |

| This compound | Heat or catalyst | 1-Methyl-4-(isothiocyanato)piperazine | Synthesis of thioureas, Heterocycle synthesis |

| This compound | Dienophile | Cycloaddition product | Synthesis of complex heterocyclic systems |

Prospective Avenues for Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The unique properties of thiocyanato-piperazines open up exciting possibilities for interdisciplinary research.

Chemical Biology: The thiocyanate group can serve as an infrared probe to study the local environment within proteins and other biological systems. The vibrational frequency of the C≡N bond is sensitive to its surroundings, providing valuable structural and dynamic information. Furthermore, the piperazine scaffold can be designed to target specific biological macromolecules, making thiocyanato-piperazines potential tools for chemical biology investigations.

Materials Science: The ability of the thiocyanate group to coordinate with transition metals can be exploited to create novel coordination polymers and metal-organic frameworks (MOFs). iucr.orgiucr.orgnih.govnih.gov These materials could exhibit interesting magnetic, optical, or catalytic properties. The incorporation of the piperazine moiety could introduce functionality such as pH-responsiveness or guest-binding capabilities.

Medicinal Chemistry: While direct therapeutic applications of this compound are yet to be explored, the thiocyanate group is a known pharmacophore in some antiviral and anticancer agents. The combination of this functional group with the well-established piperazine scaffold could lead to the discovery of new drug candidates. chemicalbook.com

Future Directions in Computational Modeling and Predictive Analytics for Thiocyanato-Piperazine Systems

Computational chemistry is poised to play an increasingly important role in advancing our understanding of thiocyanato-piperazine systems.

Predicting Reactivity and Spectra: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the thiocyanato-piperazine scaffold, aiding in the design of selective synthetic routes. Furthermore, computational methods can accurately predict spectroscopic properties such as NMR and IR spectra, which are crucial for the characterization of these molecules. nih.gov

Virtual Screening and Drug Design: For medicinal chemistry applications, computational docking and molecular dynamics simulations can be used to screen virtual libraries of thiocyanato-piperazine derivatives against biological targets. This can help prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process.

Materials Design: Predictive analytics can be employed to design novel materials based on thiocyanato-piperazine building blocks. By correlating structural features with desired properties (e.g., porosity, conductivity, catalytic activity), it may be possible to design materials with tailored functionalities from the ground up.

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur in thiocyanate as a reactive center) .

- Molecular Docking : Simulates binding affinities (e.g., with bacterial efflux pumps or neurotransmitter receptors) using software like AutoDock Vina. Docking scores (e.g., −8.2 kcal/mol) predict inhibition potential .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP = 1.2 for optimal membrane permeability) .

How do structural modifications at the piperazine ring influence the bioactivity of this compound derivatives?

Advanced Research Focus

Substituents at the piperazine nitrogen or thiocyanate group modulate bioactivity:

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance antimicrobial activity (e.g., MIC = 4 µg/mL against S. aureus) by increasing electrophilicity .

- Bulkier Substituents (e.g., aryl groups) : Improve receptor binding selectivity (e.g., 10-fold higher affinity for serotonin receptors) but reduce solubility .

- Thiocyanate Replacement (e.g., with -SCN → -NCS) : Alters reaction pathways (e.g., favoring SN2 mechanisms) and metabolic stability .

What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced Research Focus

Discrepancies in bioactivity (e.g., varying IC₅₀ values) arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Structural Isomerism : Use X-ray crystallography to confirm regiochemistry (e.g., thiocyanate at C4 vs. C2) .

- Purity Verification : Re-analyze legacy samples via LC-MS to detect impurities (>2% can skew results) .

How is the stability of this compound assessed under varying pH and temperature conditions?

Q. Basic Research Focus

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24h. Monitor degradation via HPLC; stability is optimal at pH 6–8 (>90% intact) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, indicating suitability for room-temperature storage .

- Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes (e.g., λmax shift from 260 nm → 275 nm indicates photodegradation) .

What in vitro assays are used to elucidate the pharmacological mechanism of this compound?

Q. Advanced Research Focus

- Radioligand Binding Assays : Quantify affinity for receptors (e.g., Kᵢ = 12 nM for α₂-adrenergic receptors) using ³H-labeled ligands .

- Enzyme Inhibition Studies : Measure IC₅₀ values (e.g., 8 µM against bacterial β-lactamases) via fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ = 25 µM on HeLa cells) .

How are crystallization conditions optimized for X-ray diffraction analysis of this compound?

Q. Advanced Research Focus

- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., dichloromethane/hexane) to grow single crystals .

- Temperature Gradients : Slow cooling from 40°C → 4°C over 48h enhances crystal lattice formation .

- Data Collection : Synchrotron radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C-S bond = 1.68 Å) and dihedral angles .

What analytical approaches quantify trace impurities in this compound batches?

Q. Basic Research Focus

- GC-MS Headspace Analysis : Detects volatile impurities (e.g., residual solvents like DMF <50 ppm) .

- ICP-OES : Measures heavy metal contaminants (e.g., Pd <10 ppm from catalytic reactions) .

- Chiral HPLC : Resolves enantiomeric impurities (e.g., <0.5% for R-isomer) using cellulose-based columns .

How do researchers design SAR studies for this compound derivatives targeting antimicrobial resistance?

Q. Advanced Research Focus

- Scaffold Diversification : Synthesize analogs with variable substituents (e.g., halogens, alkyl chains) and test against multidrug-resistant strains .

- Bioisosteric Replacement : Substitute thiocyanate with isothiocyanate (-NCS) or selenocyanate (-SeCN) to enhance potency (e.g., 2-fold lower MIC) .

- 3D-QSAR Modeling : Generate contour maps using CoMFA to guide substituent placement (e.g., hydrophobic groups at C4 improve membrane penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.